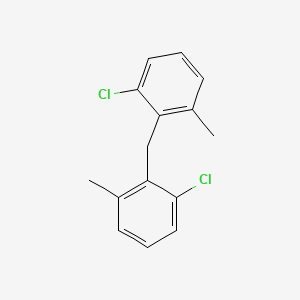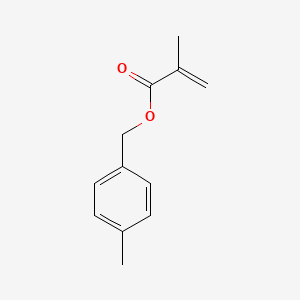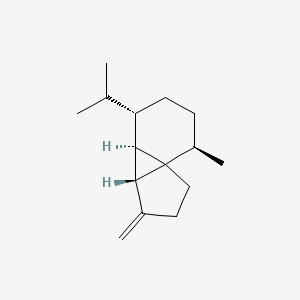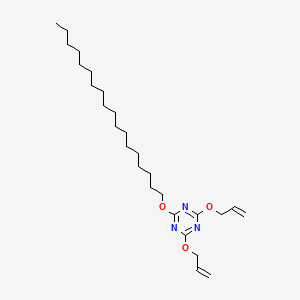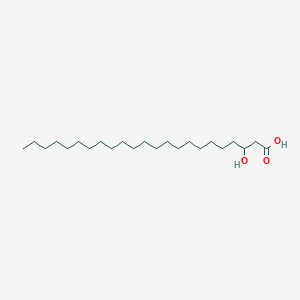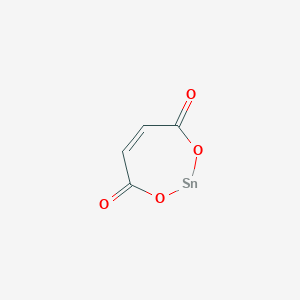![molecular formula C12H7N5O B12658516 2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one CAS No. 92781-18-5](/img/structure/B12658516.png)
2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one is a complex polycyclic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate ring system and the presence of multiple nitrogen atoms, which contribute to its reactivity and potential utility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable polycyclic precursor, the compound can be synthesized through a series of cyclization and functionalization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2,10,12,13,14-pentazatetracyclo[87003,8
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new polycyclic compounds.
Biology: Its reactivity and functional groups may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: The compound could be explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: Its stability and reactivity may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one exerts its effects depends on its interactions with molecular targets. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form stable complexes with various molecules, potentially affecting biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 10-propyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-3,4-diol
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one is unique due to its specific arrangement of nitrogen atoms and the overall polycyclic structure. This configuration imparts distinct chemical properties and reactivity patterns, setting it apart from other similar compounds.
特性
CAS番号 |
92781-18-5 |
|---|---|
分子式 |
C12H7N5O |
分子量 |
237.22 g/mol |
IUPAC名 |
2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C12H7N5O/c18-12-7-3-1-2-4-8(7)13-10-6-5-9-11(17(10)12)15-16-14-9/h1-6H,(H,14,15,16) |
InChIキー |
DAVYGFWWUVVXTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC4=NNN=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


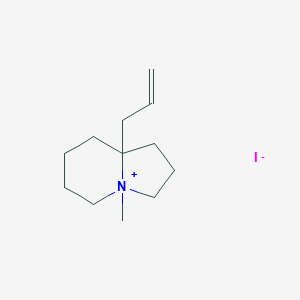

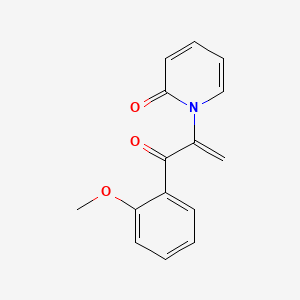
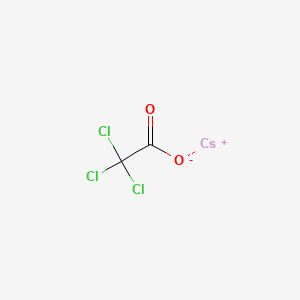
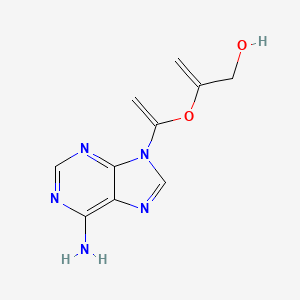
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
